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Compound of Interest

Compound Name: Pivalic acid

Cat. No.: B121385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the pivaloyl moiety, derived from pivalic acid, has become a

cornerstone in modern medicinal chemistry. This bulky and lipophilic group offers a unique set

of properties that can be leveraged to overcome common challenges in drug design, from

enhancing metabolic stability to improving oral bioavailability. This in-depth technical guide

explores the multifaceted applications of pivalic acid as a building block, providing a

comprehensive overview of its synthesis, impact on pharmacokinetics, and key considerations

for its use in drug development.

Physicochemical Properties of Pivalic Acid
Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a colorless crystalline solid at room

temperature.[1][2] Its defining feature is the sterically hindered tert-butyl group attached to the

carboxylic acid functionality. This unique structure imparts several key physicochemical

properties that are central to its utility in medicinal chemistry.
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Property Value Reference

Molecular Formula C₅H₁₀O₂ [1]

Molecular Weight 102.13 g/mol [1]

Melting Point 32-35 °C [1]

Boiling Point 163.7 °C [2]

Density 0.905 g/cm³ [2]

pKa 5.03 [2]

Water Solubility 21.7 mg/mL at 20 °C [1]

logP 1.48 [1]

The Pivaloyl Group as a Metabolic Shield
One of the primary applications of the pivaloyl group is to enhance the metabolic stability of

drug candidates. The bulky tert-butyl group acts as a steric shield, protecting nearby functional

groups from enzymatic degradation, particularly by esterases and amidases. This steric

hindrance can significantly prolong the half-life of a drug in the body, leading to improved

pharmacokinetic profiles and potentially reduced dosing frequency.

A notable example is the development of metabolically stabilized analogs of the endothelin

receptor antagonist bosentan. While bosentan itself contains a tert-butyl group, studies on its

isosteres have provided valuable insights into the role of this moiety in metabolic stability.

Compound/Analog Moiety

In Vitro Metabolic
Stability (Human
Liver Microsomes,
t₁/₂)

Reference

Bosentan Analog tert-butyl 100 min [3][4]

Bosentan Analog Pentafluorosulfanyl >240 min [3][4]

Bosentan Analog Trifluoromethyl 120 min [3][4]
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These data illustrate that while the tert-butyl group provides a degree of metabolic stability,

other isosteres can offer further improvements. However, the choice of an isostere is a complex

decision that also involves considering its impact on other properties such as lipophilicity and

target engagement.

Pivaloyloxymethyl (POM) Prodrugs for Enhanced
Bioavailability
The pivaloyloxymethyl (POM) group is a widely employed prodrug strategy to enhance the oral

bioavailability of drugs containing a carboxylic acid, phosphate, or other acidic functional group.

The POM ester masks the polar, ionizable group, thereby increasing the lipophilicity of the drug

and facilitating its passive diffusion across the gastrointestinal membrane. Once absorbed, the

POM ester is readily cleaved by ubiquitous esterases to release the active drug, pivalic acid,

and formaldehyde.

Mechanism of POM Prodrug Activation
The activation of a POM prodrug is a two-step enzymatic process. First, an esterase

hydrolyzes the pivaloyl ester to form an unstable hydroxymethyl intermediate. This intermediate

then spontaneously decomposes to release the active drug and formaldehyde.
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Figure 1: Activation of a POM Prodrug.

Case Study: Adefovir Dipivoxil
Adefovir dipivoxil is an excellent example of a successful POM prodrug. Adefovir, an acyclic

nucleotide analog used for the treatment of hepatitis B, has very poor oral bioavailability due to

its negatively charged phosphonate group. The attachment of two POM moieties to the

phosphonate group in adefovir dipivoxil neutralizes the charge, significantly increasing its

lipophilicity and enabling oral administration.

Compound logP Oral Bioavailability Reference

Adefovir -2.3 <1% [5]

Adefovir Dipivoxil +1.2 59% [5]

Following oral administration, adefovir dipivoxil is rapidly absorbed and hydrolyzed by

esterases in the intestine and blood to release adefovir. Clinical studies have demonstrated
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that this prodrug strategy effectively delivers the active drug to its site of action. However, the

release of pivalic acid from POM prodrugs can lead to carnitine depletion, a significant safety

consideration that will be discussed later in this guide.

Pivalic Acid as a Protecting Group in Organic
Synthesis
The pivaloyl (Piv) group is a robust protecting group for alcohols and amines in multi-step

organic synthesis. Its steric bulk provides excellent stability to a wide range of reaction

conditions, including acidic and basic environments, as well as many oxidizing and reducing

agents.

Experimental Protocol: Pivaloylation of an Alcohol
This protocol describes the protection of a primary alcohol using pivaloyl chloride.

Materials:

Alcohol (1.0 equiv)

Pivaloyl chloride (1.1 equiv)

Pyridine (1.2 equiv)

Dichloromethane (DCM)

1 M HCl

Saturated aqueous NaHCO₃

Brine

Anhydrous Na₂SO₄

Procedure:

Dissolve the alcohol in DCM in a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.

Slowly add pyridine, followed by the dropwise addition of pivaloyl chloride.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated

aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the pivaloyl-

protected alcohol.

Start Dissolve Alcohol
in DCM Cool to 0°C Add Pyridine and

Pivaloyl Chloride Stir at RT (2-4h) Quench with Water Work-up
(Wash with HCl, NaHCO₃, Brine) Dry and Concentrate Column Chromatography Pivaloyl-Protected Alcohol

Click to download full resolution via product page

Figure 2: Workflow for Pivaloylation.

Pivalic Acid-Containing Molecules as Kinase
Inhibitors
The unique steric and electronic properties of the pivaloyl group have been exploited in the

design of kinase inhibitors. For example, several inhibitors of phosphoinositide 3-kinases

(PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival, incorporate

pivalic acid-derived moieties. The bulky tert-butyl group can be designed to occupy specific

hydrophobic pockets in the ATP-binding site of the kinase, contributing to both potency and

selectivity.

PI3K Signaling Pathway and Inhibition
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The PI3K signaling pathway is a critical regulator of normal cellular processes, and its

dysregulation is a hallmark of many cancers. Upon activation by growth factors, PI3K

phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-

3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating

downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then

phosphorylates a multitude of substrates, leading to the promotion of cell survival and

proliferation.
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Figure 3: PI3K Signaling Pathway Inhibition.
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Experimental Protocol: PI3K Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a pivalic
acid-containing compound against a PI3K isoform using a luminescence-based assay that

measures ADP production.

Materials:

PI3K enzyme (e.g., PI3Kα)

Lipid substrate (e.g., PIP2)

ATP

Kinase assay buffer

Test compound (pivalic acid-containing inhibitor)

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well plate

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in kinase

assay buffer.

Reaction Setup: In a 384-well plate, add the test compound or vehicle (DMSO), followed by

the enzyme/substrate mixture.

Initiate Reaction: Start the kinase reaction by adding ATP to all wells.

Incubation: Incubate the plate at 30 °C for 60 minutes.
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Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™

Kinase Assay kit according to the manufacturer's instructions. This typically involves adding

a reagent to deplete unused ATP, followed by the addition of a detection reagent that

converts ADP to ATP and generates a luminescent signal.

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to

the amount of ADP produced and thus to the kinase activity. Calculate the IC₅₀ value for the

test compound by plotting the percentage of inhibition against the compound concentration.

Safety Considerations: Pivalic Acid and Carnitine
Depletion
A significant safety concern associated with the use of pivalate-containing prodrugs is the

potential for carnitine depletion.[6] Pivalic acid, released upon hydrolysis of the prodrug, is

eliminated from the body primarily as pivaloylcarnitine. This process consumes the body's

stores of L-carnitine, an essential nutrient required for the transport of long-chain fatty acids

into the mitochondria for β-oxidation.

Prolonged or high-dose administration of pivalate-containing drugs can lead to a clinically

significant decrease in plasma and tissue carnitine levels.[7][8] This is particularly a concern in

pediatric patients and individuals with underlying metabolic disorders.[9] In severe cases,

carnitine deficiency can manifest as hypoglycemia, encephalopathy, and muscle weakness.[9]

Clinical monitoring of carnitine levels may be warranted in patients undergoing long-term

therapy with pivalate-containing antibiotics. In some cases, co-administration of L-carnitine

supplementation may be necessary to mitigate the risk of depletion.[10]

Conclusion
Pivalic acid and its derivatives are invaluable tools in the medicinal chemist's armamentarium.

The strategic incorporation of the pivaloyl moiety can be used to modulate the physicochemical

and pharmacokinetic properties of drug candidates in a predictable manner. From enhancing

metabolic stability through steric shielding to improving oral bioavailability via the

pivaloyloxymethyl prodrug approach, the applications of this versatile building block are

numerous. However, a thorough understanding of its potential liabilities, most notably the risk

of carnitine depletion, is crucial for the safe and effective development of new medicines
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incorporating this important functional group. As drug discovery continues to evolve, the

rational application of pivalic acid-based strategies will undoubtedly continue to play a pivotal

role in the creation of novel and improved therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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